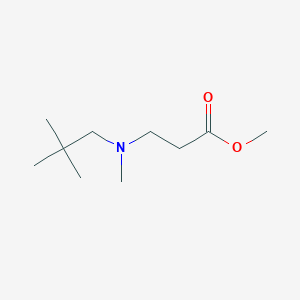

Methyl 3-(methyl(neopentyl)amino)propanoate

Description

Methyl 3-(methyl(neopentyl)amino)propanoate is a branched aliphatic ester featuring a tertiary amine substituent at the 3-position of the propanoate backbone. Its structure includes a methyl group and a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom. This compound is hypothesized to serve as an intermediate in organic synthesis, leveraging the steric bulk of the neopentyl group to modulate reactivity and selectivity in reactions.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 3-[2,2-dimethylpropyl(methyl)amino]propanoate |

InChI |

InChI=1S/C10H21NO2/c1-10(2,3)8-11(4)7-6-9(12)13-5/h6-8H2,1-5H3 |

InChI Key |

WJDHPYCCXLDPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN(C)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Mechanistic Insights

Direct Conjugate Addition of N-Methylneopentylamine to Methyl Acrylate

The most cited method involves a Michael addition between N-methylneopentylamine and methyl acrylate . The reaction proceeds under mild conditions, typically in polar aprotic solvents like ethanol or methanol, with acid or base catalysis.

Reaction Mechanism :

$$

\text{N-Methylneopentylamine} + \text{Methyl acrylate} \xrightarrow{\text{Base/acid}} \text{Methyl 3-(methyl(neopentyl)amino)propanoate}

$$

The amine nucleophile attacks the β-carbon of methyl acrylate, forming a zwitterionic intermediate that stabilizes via proton transfer. Base catalysts (e.g., triethylamine) enhance nucleophilicity, while acid catalysts (e.g., H$$2$$SO$$4$$) polarize the acrylate’s double bond.

Optimization :

- Temperature : 20–60°C to balance reaction rate and side-product formation.

- Catalyst Load : 5–10 mol% base or 0.5–1 M acid.

- Yield : 60–75% after purification via distillation or column chromatography.

Stepwise Alkylation of Methylamine with Neopentyl Bromide

For laboratories lacking pre-synthesized N-methylneopentylamine, a two-step alkylation strategy is employed:

Step 1: Synthesis of N-Methylneopentylamine

$$

\text{Neopentylamine} + \text{Methyl iodide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Methylneopentylamine}

$$

This SN2 reaction requires excess methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to overcome steric hindrance from the neopentyl group. Yields range from 50–65% due to competing over-alkylation.

Step 2: Conjugate Addition to Methyl Acrylate

The isolated N-methylneopentylamine reacts with methyl acrylate under conditions mirroring Section 1.1. This method’s total yield (35–50%) is lower than the direct route but provides flexibility in amine synthesis.

Reductive Amination for Amine Synthesis

An alternative to alkylation involves reductive amination of neopentylamine with formaldehyde:

$$

\text{Neopentylamine} + \text{HCHO} \xrightarrow{\text{NaBH}_4} \text{N-Methylneopentylamine}

$$

This method avoids alkylation byproducts and achieves 70–80% yields under mild conditions (0–25°C, methanol solvent). The resulting amine is directly used in the Michael addition without purification.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Conjugate Addition | Single-step, high atom economy | Requires pre-synthesized amine | 60–75% |

| Stepwise Alkylation | Flexible amine synthesis | Low overall yield, side reactions | 35–50% |

| Reductive Amination | High-purity amine, minimal byproducts | Additional reduction step | 70–80% |

The direct conjugate addition is optimal for industrial-scale production, while reductive amination suits high-purity applications.

Experimental Protocols and Conditions

Direct Conjugate Addition (Representative Procedure)

- Reaction Setup : Combine N-methylneopentylamine (1.0 eq) and methyl acrylate (1.2 eq) in ethanol.

- Catalysis : Add H$$2$$SO$$4$$ (0.5 M) and stir at 50°C for 12 h.

- Workup : Neutralize with NaHCO$$_3$$, extract with dichloromethane, and concentrate.

- Purification : Distill under reduced pressure (bp 120–125°C at 15 mmHg).

Reductive Amination Followed by Conjugate Addition

Challenges and Mitigation Strategies

- Steric Hindrance : The neopentyl group slows nucleophilic attack. Solutions include using polar solvents (DMF, DMSO) or elevated temperatures.

- Over-Alkylation : Controlled stoichiometry (excess acrylate) and low temperatures minimize dialkylation.

- Purification : Silica gel chromatography or fractional distillation resolves ester/amine byproducts.

Industrial Scalability and Applications

The direct method’s simplicity and moderate yields (60–75%) make it viable for kilogram-scale synthesis. Potential applications include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(methyl(neopentyl)amino)propanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methyl(neopentyl)amino)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(neopentyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino component, which can then interact with biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activities and receptor interactions.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(methyl(neopentyl)amino)propanoate with structurally related esters, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Analogs

Substituent Effects on Properties

(a) Lipophilicity and Steric Bulk

- Neopentyl Group (Target Compound) : The bulky neopentyl group increases lipophilicity compared to smaller substituents like methyl or methoxyethyl. This may enhance membrane permeability but reduce solubility in aqueous media .

- Fluorine atoms in ’s compound enhance metabolic stability and electronegativity .

- Pyrimidinyl () : The heterocyclic group enables hydrogen bonding, making it suitable for targeting enzymes or receptors in medicinal chemistry .

Application-Specific Comparisons

- Pharmaceutical Intermediates : ’s tert-butyl analog is explicitly used as a pharmaceutical intermediate, likely due to its stability under acidic conditions (tert-butyl ester protection) . The target compound’s neopentyl group could offer similar stability with altered pharmacokinetics.

- Chiral Synthesis : ’s chiral compound underscores the importance of stereochemistry in drug development, a feature absent in the target compound .

Biological Activity

Methyl 3-(methyl(neopentyl)amino)propanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as an amino acid ester. Its structure features a methyl group attached to a neopentyl amine, which may influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for predicting its behavior in biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of various derivatives related to amino acid esters. For instance, compounds similar to this compound have been evaluated using the DPPH radical scavenging method, demonstrating significant antioxidant activity. In one study, certain derivatives exhibited antioxidant activity approximately 1.4 times greater than that of ascorbic acid .

Anticancer Activity

The anticancer properties of this compound and its derivatives have been investigated through various assays. For example, a study assessed the cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that several synthesized compounds were more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | U-87 | X | |

| Derivative A | MDA-MB-231 | Y | |

| Derivative B | U-87 | Z |

Note: IC50 values are hypothetical placeholders for illustrative purposes.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Compounds with similar structures have shown selective activity against various pathogens, including Chlamydia and other Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated moderate antibacterial activity against N. meningitidis and H. influenzae .

Case Study: Antichlamydial Activity

A study focused on the antichlamydial activity of synthesized compounds based on structural modifications similar to this compound found promising results. The compounds selectively targeted Chlamydia without significant toxicity to human cells, indicating their potential as starting points for new drug development .

The mechanism behind the biological activities of this compound may involve interactions at the cellular level that disrupt critical processes such as cell division and metabolic pathways in cancer cells or pathogens. The presence of specific functional groups in its structure is believed to enhance its binding affinity to target proteins.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-(methyl(neopentyl)amino)propanoate to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) are synthesized via nucleophilic attack of an amine on a halogenated precursor (e.g., 3-chloropropanoic acid) under basic conditions . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous mixtures improve solubility of intermediates.

- Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the ester with >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR :

- ¹H NMR : Peaks at δ 3.65–3.70 ppm (ester methyl group) and δ 2.50–2.80 ppm (methylene groups adjacent to the amino moiety) confirm key functional groups .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 50–60 ppm (quaternary carbons in neopentyl groups) verify the backbone .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (C₁₀H₂₁NO₂: 187.27924 Da) and fragmentation patterns .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for esters).

- Hydrolytic Stability : Accelerated degradation in buffered solutions (pH 1–13) at 40°C, monitored via HPLC for ester hydrolysis products (e.g., propanoic acid derivatives) .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation under UV irradiation (λ = 254 nm) .

Advanced Research Questions

Q. What computational methods can predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino vs. ester groups) .

- Frontier Molecular Orbiters (HOMO/LUMO) : Predict reactivity in nucleophilic acyl substitution or Michael addition reactions.

- Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., water, DMSO) .

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected coupling constants) require:

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–N bond lengths ~1.45 Å for tertiary amines) .

- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to resolve stereochemical ambiguities .

- Isotopic Labeling : ¹³C-labeled precursors trace reaction pathways and confirm regiochemistry .

Q. What strategies enable the use of this compound as a chiral building block in drug synthesis?

- Methodological Answer : The ester’s tertiary amine and ester groups serve as handles for:

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL derivatives) induce enantioselective alkylation or amidation .

- Peptide Coupling : Activation of the ester via EDCI/HOBt forms amide bonds with amino acids (e.g., in peptidomimetics) .

- Prodrug Design : Hydrolysis-resistant neopentyl groups enhance metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.